molecular formula C10H18O3 B8328204 Ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate

Ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate

Cat. No. B8328204
M. Wt: 186.25 g/mol
InChI Key: XYDYOHXQMMTMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08426411B2

Procedure details

A mixture of copper (I) chloride (0.136 g, 1.37 mmol), (S)-(−)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.854 g, 1.37 mmol), and NaOt-Bu (0.132 g, 1.37 mmol) in toluene (50 mL) was stirred at ambient temperature for about 15 min then cooled to about 5° C. and polymethylhydrosiloxane (12 mL, 55 mmol) was added. The reaction mixture was stirred for about 40 min at about 5° C. then cooled to about −12° C. A solution of ethyl 2-ethyl-4-oxocyclopent-2-enecarboxylate (5.00 g, 27.4 mmol) and t-BuOH (14 mL, 148 mmol) in toluene (50 mL) was added in one portion and the reaction mixture was stirred for about 16 h at about −12° C. The reaction mixture was quenched by the addition of MeOH (50 mL). The solvents were removed under reduced pressure. The residue was dissolved in MeOH (35 mL) and filtered through a pad of Celite®. The filtrate was concd under reduced pressure and the residue was triturated with EtOAc (100 mL) and filtered. The filtrate was concd under reduced pressure and the residue was purified using silica gel chromatography (280 g) eluting with a gradient of 0-10% EtOAc in heptane to give a scalemic mixture enriched with (1S,2R,4S)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate (1.11 g, 22%): 1H NMR (CDCl3) δ 4.30 (m, 1H), 4.24-4.08 (m, 2H), 2.88 (td, J=2.1, 7.1 Hz, 1H), 2.40 (dt, J=7.8, 14.0 Hz, 1H), 2.08-1.91 (m, 3H), 1.52-1.31 (m, 3H), 1.29 (t, J=7.1 Hz, 3H), 0.94 (t, J=7.4 Hz, 3H).
[Compound]
Name
polymethylhydrosiloxane
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
(1S,2R,4S)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate
Quantity
1.11 g
Type
reactant
Reaction Step Three
Quantity
0.854 g
Type
reactant
Reaction Step Four
Quantity
0.132 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
copper (I) chloride
Quantity
0.136 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC([O-])(C)C.[Na+].[CH2:53]([C:55]1[CH:56]([C:61]([O:63][CH2:64][CH3:65])=[O:62])[CH2:57][C:58](=[O:60])[CH:59]=1)[CH3:54].CC(O)(C)C.C([C@@H]1C[C@H](O)C[C@@H]1C(OCC)=O)C>C1(C)C=CC=CC=1.[Cu]Cl>[CH2:53]([CH:55]1[CH2:59][CH:58]([OH:60])[CH2:57][CH:56]1[C:61]([O:63][CH2:64][CH3:65])=[O:62])[CH3:54] |f:1.2|

Inputs

Step One
Name
polymethylhydrosiloxane
Quantity
12 mL
Type
reactant
Smiles
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)C=1C(CC(C1)=O)C(=O)OCC
Name
Quantity
14 mL
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
(1S,2R,4S)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate
Quantity
1.11 g
Type
reactant
Smiles
C(C)[C@H]1[C@H](C[C@H](C1)O)C(=O)OCC
Step Four
Name
Quantity
0.854 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
0.132 g
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
copper (I) chloride
Quantity
0.136 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for about 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to about 5° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for about 40 min at about 5° C.
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to about −12° C
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for about 16 h at about −12° C
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by the addition of MeOH (50 mL)
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (35 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite®
CUSTOM
Type
CUSTOM
Details
the residue was triturated with EtOAc (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the residue was purified
WASH
Type
WASH
Details
eluting with a gradient of 0-10% EtOAc in heptane
CUSTOM
Type
CUSTOM
Details
to give a scalemic mixture

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)C1C(CC(C1)O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.